2-(Cyclopentylamino)-N-(2,2-diphenylethyl)adenosine
Description
Systematic IUPAC Nomenclature and Molecular Formula
The compound This compound is formally identified by the IUPAC name:
(2R,3R,4S,5R)-2-[2-(cyclopentylamino)-6-(2,2-diphenylethylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol . This nomenclature reflects its adenosine backbone, which is modified at the purine’s 2-position with a cyclopentylamino group and at the N6-position with a 2,2-diphenylethyl substituent.
The molecular formula is C29H34N6O , derived from the adenosine core (C10H13N5O4) augmented by the cyclopentylamino (C5H9N) and diphenylethyl (C14H13) groups. Table 1 summarizes key molecular descriptors.
Table 1: Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C29H34N6O |
| Molecular Weight | 506.63 g/mol |
| Substituents | 2-Cyclopentylamino, N6-Diphenylethyl |
Structural Characterization of Adenosine Backbone Modifications
The adenosine backbone consists of a ribose sugar (oxolane ring) attached to adenine at the 9-position. In this derivative, two critical modifications distinguish it from native adenosine:
- 2-Cyclopentylamino Substitution : Replaces the hydroxyl group at the 2′-position of the ribose with a cyclopentylamine moiety. This substitution introduces a hydrophobic cyclopentyl ring, altering the molecule’s solubility and receptor-binding kinetics.
- N6-(2,2-Diphenylethyl) Modification : The adenine’s N6-amino group is substituted with a 2,2-diphenylethyl chain, which adds significant steric bulk and aromatic character. This group is known to enhance affinity for adenosine receptors, particularly A1 and A3 subtypes.
The ribose retains its β-D-configuration, with hydroxyl groups at the 3′ and 5′ positions maintaining hydrogen-bonding potential. X-ray crystallography of analogous compounds confirms that these modifications do not distort the ribose’s chair conformation but may influence glycosidic bond torsion angles.
Position-Specific Substitutions: 2-Cyclopentylamino and N6-(2,2-Diphenylethyl) Groups
The 2-cyclopentylamino group is attached via a nitrogen atom to the ribose’s 2′-carbon, forming a secondary amine linkage. This substitution reduces the molecule’s polarity, as evidenced by logP values higher than unmodified adenosine. The cyclopentyl ring adopts an envelope conformation, minimizing steric clashes with the ribose ring.
The N6-(2,2-diphenylethyl) group consists of an ethyl bridge connecting two phenyl rings to the adenine’s exocyclic amine. This structure creates a hydrophobic “anchor” that stabilizes interactions with receptor binding pockets. Nuclear Overhauser Effect (NOE) studies suggest that the phenyl rings adopt a gauche conformation relative to the ethyl chain, maximizing π-π stacking potential.
Stereochemical Considerations and Conformational Analysis
The compound exhibits four stereocenters in the ribose moiety (2′R, 3′R, 4′S, 5′R), consistent with natural adenosine’s β-D-configuration. The 2-cyclopentylamino group introduces no additional stereocenters, as the cyclopentyl ring is symmetrically substituted. However, the N6-(2,2-diphenylethyl) group’s ethyl bridge permits rotational isomerism, with energy barriers favoring the anti conformation (dihedral angle ≈ 180°) between the phenyl rings.
Molecular dynamics simulations reveal that the diphenylethyl group induces torsional strain in the adenine-ribose glycosidic bond (χ-angle ≈ -120°), predisposing the molecule to adopt a syn conformation. This contrasts with unmodified adenosine, which favors the anti conformation, and may explain its enhanced receptor selectivity.
Properties
CAS No. |
266688-90-8 |
|---|---|
Molecular Formula |
C29H34N6O4 |
Molecular Weight |
530.6 g/mol |
IUPAC Name |
(2R,3R,4S,5R)-2-[2-(cyclopentylamino)-6-(2,2-diphenylethylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C29H34N6O4/c36-16-22-24(37)25(38)28(39-22)35-17-31-23-26(33-29(34-27(23)35)32-20-13-7-8-14-20)30-15-21(18-9-3-1-4-10-18)19-11-5-2-6-12-19/h1-6,9-12,17,20-22,24-25,28,36-38H,7-8,13-16H2,(H2,30,32,33,34)/t22-,24-,25-,28-/m1/s1 |
InChI Key |
BEWLOOLKMOTCKY-ZYWWQZICSA-N |
Isomeric SMILES |
C1CCC(C1)NC2=NC(=C3C(=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O)NCC(C5=CC=CC=C5)C6=CC=CC=C6 |
Canonical SMILES |
C1CCC(C1)NC2=NC(=C3C(=N2)N(C=N3)C4C(C(C(O4)CO)O)O)NCC(C5=CC=CC=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
Biological Activity
2-(Cyclopentylamino)-N-(2,2-diphenylethyl)adenosine is a synthetic analog of adenosine that has garnered attention for its biological activity, particularly its interaction with adenosine receptors and potential therapeutic applications. This article reviews the compound's biological activity, including receptor affinity, agonist properties, and antiprotozoal effects.
Chemical Structure and Properties
- Molecular Formula : C29H34N6O
- CAS Number : 266688-90-8
- Synonyms : CHEMBL131175
The compound features a cyclopentylamino group at the 2-position and a 2,2-diphenylethyl substituent at the N(6)-position of the adenine base. This structural configuration is critical for its biological activity.
Receptor Affinity and Agonist Activity
Research indicates that this compound exhibits significant affinity for human adenosine receptors, particularly the A1 subtype.
Table 1: Affinity for Adenosine Receptors
| Compound | A1 Receptor Affinity (nM) | Selectivity (A1/A2A) | Selectivity (A1/A3) |
|---|---|---|---|
| This compound | 3.1 ± 0.9 | 316-fold | 45-fold |
| N6-cyclopentyl-2-(3-phenylaminocarbonyltriazene-1-yl)adenosine | 2.8 ± 0.8 | 75-fold | 214-fold |
The compound demonstrates high selectivity towards the A1 receptor compared to A2A and A3 receptors, indicating its potential as a therapeutic agent targeting pain and inflammatory conditions through A1 receptor modulation .
Antiprotozoal Activity
Significant findings have emerged regarding the antiprotozoal activity of this compound against various protozoan parasites. In particular, it has shown promise against Trypanosoma brucei and Plasmodium species.
Table 2: Antiprotozoal Activity
| Compound | Target Parasite | IC50 (μM) |
|---|---|---|
| This compound | T. b. rhodesiense | 5.44 |
| NA50 (related analog) | Plasmodium falciparum | 8.17 |
The cyclopentylamino substitution at the 2-position combined with a large aromatic substituent at N6 has been associated with enhanced antiprotozoal activity . The mechanism may involve interactions with heme in the digestive vacuole of the parasites.
The agonistic action on A1 receptors leads to inhibition of adenylate cyclase, resulting in decreased cyclic AMP levels in cells. This pathway is crucial in mediating various physiological responses such as pain modulation and anti-inflammatory effects.
Case Studies and Research Findings
In a study examining various adenosine analogs, it was found that those with large aromatic substitutions exhibited superior antiplasmodial activities. Specifically, compounds featuring cyclopentylamino groups showed significant trypanocidal action against T. b. rhodesiense, suggesting that modifications at both the N6 and C2 positions are vital for enhancing biological efficacy .
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Molecular Weight: The 2,2-diphenylethyl group (e.g., in 26f and 26h) increases molecular weight compared to 3-iodobenzyl (26i) or simpler alkyl chains. This likely enhances membrane permeability and receptor binding duration due to steric and hydrophobic effects .
Spectral Differentiation :
- 1H-NMR : The 2,2-diphenylethyl group in the target compound would exhibit aromatic proton signals (δ 7.3–7.0) similar to 26f and 26h, distinct from the iodine-substituted aryl signals (δ 7.6–7.3) in 26i .
- Mass Spectrometry : Fragmentation patterns for diphenylethyl-containing compounds (e.g., 26f) show characteristic benzyl cation losses (m/z 269), while iodobenzyl derivatives (e.g., 26i) produce iodine-related fragments .
Q & A
Q. What are the recommended methodologies for synthesizing 2-(Cyclopentylamino)-N-(2,2-diphenylethyl)adenosine, and how can purity be ensured?
Synthesis typically involves nucleophilic substitution or coupling reactions. A stepwise approach is advised:
- Start with adenosine derivatives (e.g., 2-chloroadenosine) as the core structure .
- Introduce the cyclopentylamine moiety via amine-alkylation under anhydrous conditions (e.g., using DMF as a solvent and K₂CO₃ as a base).
- Attach the 2,2-diphenylethyl group via carbodiimide-mediated amide coupling (e.g., EDC/HOBt).
- Purify intermediates using reversed-phase HPLC or preparative TLC, monitoring by ¹H/¹³C NMR for structural confirmation .
- Final purity (>95%) can be validated via LC-MS and elemental analysis .
Q. How should researchers design experiments to assess the compound’s adenosine receptor binding affinity?
- Use radioligand displacement assays with A₁, A₂A, A₂B, and A₃ receptor subtypes expressed in HEK293 cells.
- Include positive controls (e.g., CCPA for A₁ receptors) and measure IC₅₀ values via nonlinear regression analysis.
- Validate results with cAMP accumulation assays to confirm functional antagonism/agonism .
- Ensure reproducibility by repeating experiments across three independent cell batches .
Q. What analytical techniques are critical for characterizing this compound’s stability under physiological conditions?
- Conduct accelerated stability studies in simulated gastric fluid (pH 1.2) and plasma (pH 7.4) at 37°C.
- Monitor degradation via LC-MS at 0, 6, 12, and 24-hour intervals.
- Identify metabolites using high-resolution mass spectrometry (HRMS) and compare with reference libraries .
Advanced Research Questions
Q. How can researchers resolve contradictory data in receptor selectivity profiles across studies?
Contradictions may arise from assay variability or differential receptor expression levels. Mitigation strategies include:
- Standardizing cell lines (e.g., use CRISPR-edited clones with uniform receptor density) .
- Applying meta-analysis to aggregate data from multiple studies, accounting for batch effects via mixed-effects models .
- Cross-validating findings with in vivo models (e.g., receptor knockout mice) to confirm target engagement .
Q. What computational approaches are effective in optimizing the compound’s pharmacokinetic properties?
- Perform molecular dynamics (MD) simulations to predict blood-brain barrier penetration using logP and polar surface area calculations.
- Use QSAR models to correlate structural modifications (e.g., cyclopentyl group size) with metabolic half-life.
- Integrate AI-driven platforms like COMSOL Multiphysics to simulate absorption/distribution patterns in silico .
Q. How should experimental designs be structured to investigate off-target effects in complex biological systems?
- Employ a factorial design to test interactions between the compound and common off-targets (e.g., kinases, GPCRs) .
- Use high-content screening (HCS) with fluorescent probes in primary cell cultures to capture real-time signaling changes.
- Apply pathway enrichment analysis to RNA-seq data post-treatment to identify dysregulated biological processes .
Q. What strategies are recommended for scaling up synthesis without compromising yield or purity?
- Optimize solvent systems for large-scale reactions (e.g., switch from DMF to acetonitrile for easier recycling).
- Implement continuous-flow chemistry to enhance reaction control and reduce byproducts .
- Use inline PAT (Process Analytical Technology) tools like FTIR for real-time monitoring of intermediate purity .
Methodological Notes
- Data Validation : Always cross-reference spectral data with NIST Chemistry WebBook entries for adenosine analogs .
- Ethical Compliance : For in vivo studies, adhere to ARRIVE guidelines for experimental design and reporting .
- Theoretical Frameworks : Anchor hypotheses in adenosine receptor signaling theory to ensure mechanistic relevance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
